molecular formula C10HD13O B1168060 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-py CAS No. 1329642-65-0

3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-py

カタログ番号: B1168060
CAS番号: 1329642-65-0
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo- is a complex organic compound belonging to the quinolone class. This compound is notable for its diverse applications in medicinal chemistry, particularly in the development of antibacterial agents. Its unique structure, featuring a quinoline core with various functional groups, contributes to its biological activity and chemical reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo- typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.

    Fluorination and Ethoxylation: Fluorine and ethoxy groups are introduced through nucleophilic substitution reactions, using reagents like potassium fluoride and ethyl iodide.

    Formation of the Pyrrolo[3,4-b]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused pyrrolo[3,4-b]pyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to hydroxyl derivatives.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the fluorine and ethoxy positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products:

    Oxidation Products: Quinolone derivatives with various functional groups.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Compounds with substituted fluorine or ethoxy groups.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.

    Material Science: Its derivatives are explored for use in organic electronics and photonics.

Biology:

    Antibacterial Agents: The compound is a precursor in the synthesis of fluoroquinolone antibiotics, which are effective against a broad spectrum of bacterial infections.

    Enzyme Inhibition: It can inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

Medicine:

    Drug Development: Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

    Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).

作用機序

The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death.

類似化合物との比較

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinoline core.

    Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents, offering a broader spectrum of activity.

    Moxifloxacin: Features a methoxy group instead of an ethoxy group, providing enhanced activity against certain bacterial strains.

Uniqueness: 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ethoxy group, in particular, differentiates it from other fluoroquinolones, potentially offering unique pharmacokinetic and pharmacodynamic profiles.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

特性

CAS番号

1329642-65-0

分子式

C10HD13O

分子量

0

同義語

3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-, hydrochloride (1:1), rel-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。